molecular formula C9H9NO B017053 (S)-1-(4-Cyanophenyl)ethanol CAS No. 101219-71-0

(S)-1-(4-Cyanophenyl)ethanol

Cat. No. B017053
M. Wt: 147.17 g/mol
InChI Key: XGAVOODMMBMCKV-ZETCQYMHSA-N
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Description

"(S)-1-(4-Cyanophenyl)ethanol" is a compound of interest in various chemical synthesis processes and has been studied for its structural and functional properties. Although the specific compound "(S)-1-(4-Cyanophenyl)ethanol" was not directly found in the available literature, research on similar compounds provides valuable insights into its potential synthesis methods, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of similar compounds involves innovative procedures that enhance efficiency and yield. For instance, a novel synthesis approach for (S)-1-(4-fluorophenyl)ethanol demonstrated the potential for enantioselective reduction of prochiral ketones, offering insights into methods that could be applied to the synthesis of (S)-1-(4-Cyanophenyl)ethanol (ChemChemTech, 2022).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals detailed insights into their configuration and conformation. For example, crystal structure analysis of 4′-pentyl-4-cyanobiphenyl (5CB) provided information on molecular arrangement and crystallization patterns, which can be relevant to understanding the structure of (S)-1-(4-Cyanophenyl)ethanol (Liquid Crystals, 1995).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds with cyanophenyl groups can be influenced by their specific functional groups and molecular structure. Research on the resolution of related compounds through enantioselective processes highlights the chemical behavior and potential applications of (S)-1-(4-Cyanophenyl)ethanol in synthesizing enantiomerically pure molecules (Tetrahedron-asymmetry, 1998).

Physical Properties Analysis

Investigations into the physical properties of structurally similar compounds, such as hydrogen-bonding interactions and crystallization behavior, provide a basis for understanding the physical characteristics of (S)-1-(4-Cyanophenyl)ethanol. For instance, the study of alcohol-water interactions in binary clathrate hydrates sheds light on the miscibility, hydrogen bonding, and stabilization mechanisms relevant to (S)-1-(4-Cyanophenyl)ethanol (The Journal of Chemical Physics, 2010).

Chemical Properties Analysis

The chemical properties of (S)-1-(4-Cyanophenyl)ethanol can be inferred from studies on related compounds, highlighting aspects such as chiral recognition, stereoselectivity, and catalytic activity. Research on chiral recognition between 1-(4-fluorophenyl)ethanol and 2-butanol emphasizes the importance of molecular interactions and stereoselectivity in understanding the chemical properties of cyanophenyl compounds (Physical Chemistry Chemical Physics, 2011).

Scientific Research Applications

  • Synthesis of Antihistamines : Enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol can be used for the synthesis of antihistamines, including diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles (Kavi, Özdemir, Dertli, & Şahin, 2021).

  • HIV Inhibitor Synthesis : (S)-(-)-1-(4-fluorophenyl)ethanol serves as an intermediate in the synthesis of an HIV inhibitor and is used in drug research (ChemChemTech, 2022).

  • Cardiovascular Research : Structural modifications of (S)-1-(4-Cyanophenyl)ethanol can differentiate the β-receptor population into distinct groups, which is significant for cardiovascular research (Lands, Ludueña, & Buzzo, 1967).

  • Pharmaceutical and Color Industries : Supercritical ethanol is used as a solvent for the thermal cyclization of ethyl 3-(phenylimino)-butanoate to 2-methyl-4-hydroxyquinoline, a reaction important in pharmaceutical and color industries (Takebayashi, Furuya, & Yoda, 2016).

  • Enantiopure Alcohol Synthesis : The synthesis of (S)-1-(4-hydroxyphenyl)ethanol and (S)-1-(4-hydroxyphenyl)propanol by eugenol dehydrogenase from Pseudomonas fluorescens E118 yields enantiomerically pure alcohols, which are valuable in various chemical syntheses (Wieser et al., 1999).

  • Biocatalysis : A bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol with excellent enantioselectivity and yield has been developed, demonstrating the compound's significance in biocatalysis (Chen, Xia, Liu, & Wang, 2019).

  • Adrenergic Agent Synthesis : The -bromohydrin obtained from 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol is an intermediate in the synthesis of a new adrenergic agent (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).

  • Enzymatic Hydrolysis : Optimized enzymatic hydrolysis conditions using Bacillus amyloliquefaciens esterase significantly improve enantioselectivity for (R)-1-(3',4'-methylenedioxyphenyl) ethanol bioproduction (Liu et al., 2014).

  • Muon-Spin Resonance Experiments : The improved synthesis of 2-(4-propylphenyl)ethanol significantly reduces side-products and allows for efficient purification for avoided-level-crossing muon-spin resonance experiments (Hashmi, Burkert, Bats, & Martyniak, 2006).

  • Oxidation to Ester : A new reaction pathway for directly oxidizing secondary alcohols to corresponding esters by performic acid provides insights into lignin degradation technology (Li, Meng, Liu, & Peng, 2013).

Safety And Hazards

The safety data sheet for “(S)-1-(4-Cyanophenyl)ethanol” is not available in the search results .

Future Directions

“(S)-1-(4-Cyanophenyl)ethanol” is a useful research chemical . It is an important pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate, which are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake .

properties

IUPAC Name

4-[(1S)-1-hydroxyethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAVOODMMBMCKV-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472048
Record name 4-[(1S)-1-Hydroxyethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-Cyanophenyl)ethanol

CAS RN

101219-71-0
Record name 4-[(1S)-1-Hydroxyethyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101219-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1S)-1-Hydroxyethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1S)-1-hydroxyethyl]benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Acetylbenzonitrile (2.0 g; 13.8 mmol) was dissolved in THF (10 mL) and MeOH (10 mL). Sodium borohydride (782 mg; 20.7 mmol) was added portionwise at 0° C. and the reaction was let stirred at RT for 40 min. Solvents were removed under vacuum, EtOAC was added, and the organic phases were washed with H2O, dried over MgSO4, filtered and concentrated affording the title compound as a colorless oil (2.3 g, quantitative). HPLC (Method A) Rt 4.31 min (Purity: 99.2%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
782 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Acetylbenzonitrile (3 g, 20.67 mmol) was dissolved in THF (5 mL) and MeOH (5 mL) and cooled to 0° C. NaBH4 (0.782 g, 20.67 mmol) was added slowly. The reaction aged at rt for 30 min and was concentrated. 2M aq HCl was added and the solution was extracted with EtOAc. The organic layer was washed with water, dried with Na2SO4, filtered and concentrated to provide the product.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.782 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DL Bordón, LD Villalba, ML Aimar, JJ Cantero… - Biocatalysis and …, 2015 - Elsevier
This paper describes the search for novel vegetal biocatalysts for the stereoselective reduction of prochiral phenylketones. In this study, twenty native weeds were tested and Eryngium …
Number of citations: 14 www.sciencedirect.com
MF Decarlini, DL Bordón, AM Vázquez… - Biocatalysis and …, 2019 - Elsevier
A mechanistic interpretation of the kinetic profiles obtained for the stereoselective reduction of acetophenone promoted by Galactomyces candidus GZ1 under aerobic and anaerobic …
Number of citations: 6 www.sciencedirect.com
MF Decarlini, ML Aimar, AM Vázquez, S Vero… - Biocatalysis and …, 2017 - Elsevier
Twenty strains of fungi isolated from food samples were screened for the asymmetric reduction of acetophenone. A dimorphic fungus denominated initially as GZ1 and isolated from a …
Number of citations: 18 www.sciencedirect.com
ML Aimar, DL Bordón, SM Formica… - Biocatalysis and …, 2014 - Taylor & Francis
The screening of four invasive plant species for use as biocatalysts in the stereoselective reduction of ketones is reported. Our studies revealed that fruits of Ligustrum lucidum can be …
Number of citations: 13 www.tandfonline.com
GI Demmel, DL Bordón, AM Vázquez… - Biocatalysis and …, 2021 - Taylor & Francis
Full article: Optimisation, scope and advantages of the synthesis of chiral phenylethanols using whole seeds of Bauhinia variegata L. (Fabaceae) as a new and stereoselective bio-…
Number of citations: 7 www.tandfonline.com
T Kobus - 2014 - opus.bibliothek.fh-aachen.de
In der organischen Chemie gibt es C-Atome, welche ein „Chiralitätszentrum “bilden. Dieses Chiralitätszentrum entsteht, wenn an einem C-Atom vier unterschiedliche Liganden …
Number of citations: 2 opus.bibliothek.fh-aachen.de

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